(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Description
(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a boronic ester derivative featuring a methoxy group at the 3-position and a hydroxymethyl (-CH₂OH) group on the phenyl ring. Its molecular formula is C₁₃H₁₉BO₄ (average mass: 250.103 Da), and it is commonly utilized in Suzuki-Miyaura cross-coupling reactions due to the stability of its pinacol boronate group . The compound’s synthesis typically involves the reduction of a formyl intermediate using sodium borohydride in the presence of pinacol and magnesium sulfate, achieving high yields (>90%) .
Properties
IUPAC Name |
[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-16)8-12(11)17-5/h6-8,16H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOQVCRKMJDNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401149085 | |
| Record name | 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422655-38-6 | |
| Record name | 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422655-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chemical Identity and Structural Features
The target compound features a phenylmethanol backbone substituted with a methoxy group at the 3-position and a pinacol-protected boronic ester at the 4-position. Its molecular formula is $$ \text{C}{14}\text{H}{21}\text{BO}_4 $$, with a molecular weight of 264.13 g/mol. The pinacol boronic ester group enhances stability and solubility in organic solvents, making the compound suitable for transition-metal-catalyzed reactions.
Preparation Methods
Reduction of Aldehyde Precursors
The most widely reported method involves the reduction of 4-formyl-3-methoxyphenylboronic acid pinacol ester (CAS: 956431-01-9) to the corresponding primary alcohol.
Sodium Borohydride Reduction
In a representative procedure, a solution of 4-formyl-3-methoxyphenylboronic acid pinacol ester (0.83 mmol) in methanol/ethyl acetate (1:1 v/v, 100 mL) is cooled to 0–5°C. Sodium borohydride (2.50 mmol) is added portionwise, and the mixture is stirred for 2–5 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. After drying over sodium sulfate, purification via flash chromatography (petroleum ether/ethyl acetate, 1:1) yields the target compound in 75–88% purity.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–88% | |
| Reaction Time | 2–5 hours | |
| Purification Solvent | Petroleum ether/ethyl acetate (1:1) |
Alternative Reducing Agents
While sodium borohydride is standard, other agents like lithium aluminum hydride (LiAlH$$_4$$) may offer higher selectivity for sterically hindered aldehydes. However, no peer-reviewed studies explicitly validate this approach for the target compound.
Suzuki-Miyaura Cross-Coupling
This method constructs the boronic ester moiety via palladium-catalyzed coupling of a halogenated precursor with pinacol borane.
Coupling of Aryl Halides
A modified protocol from employs 3-methoxy-4-iodophenylmethanol and bis(pinacolato)diboron (B$$2$$pin$$2$$). In a degassed mixture of toluene, tetrahydrofuran, and water (2:2:1 v/v), the aryl iodide (1.14 mmol), B$$2$$pin$$2$$ (3.43 mmol), sodium carbonate (5.00 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.26 mmol) are refluxed under argon for 24 hours. The crude product is purified via column chromatography (petroleum ether:ethyl acetate, 3:1) to isolate the boronic ester in 66–80% yield.
Optimization Insights:
One-Pot Tandem Reactions
Advanced workflows combine boronic ester formation and reduction in a single pot. For example, describes a microflow reactor system where 3-methoxy-4-iodophenylmethanol undergoes boronation followed by in situ aldehyde reduction under blue light irradiation (460 nm). This method reduces reaction times to 44 hours with comparable yields (70–75%) but requires specialized equipment.
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| NaBH$$_4$$ Reduction | 75–88 | 95 | High | Moderate |
| Suzuki Coupling | 66–80 | 90–95 | Moderate | Low |
| Tandem Microflow | 70–75 | 90 | Low | High |
The NaBH$$_4$$ reduction route is favored for its simplicity and reproducibility, whereas Suzuki coupling offers flexibility in boronic ester functionalization. Microflow systems remain niche due to technical complexity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, specific solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It is particularly useful in the preparation of complex molecules due to its ability to participate in various chemical reactions.
Synthesis of Ethylidenedihydroindolones
One notable application is in the synthesis of ethylidenedihydroindolones. The compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds through Suzuki coupling reactions. This method allows for the construction of diverse indole derivatives which are important in pharmaceuticals .
| Reaction Type | Example Compound | Reference |
|---|---|---|
| Suzuki Coupling | Ethylidenedihydroindolone | |
| C-C Bond Formation | Various Indole Derivatives |
Medicinal Chemistry
The compound has also been explored for its potential therapeutic applications. Its structural features suggest it may interact with biological targets effectively.
Anticancer Activity
Research indicates that derivatives of this compound can exhibit anticancer properties. For instance, studies have shown that compounds containing the dioxaborolane moiety can inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents .
| Cell Line | Activity Observed | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | Inhibition of Proliferation | |
| A549 (Lung Cancer) | Cytotoxic Effects |
Materials Science
In materials science, (3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is utilized for developing new materials with enhanced properties.
Polymer Chemistry
The compound can be used as a building block in polymer chemistry to create boron-containing polymers that exhibit unique thermal and mechanical properties. These polymers have applications in coatings and composites that require high durability and resistance to environmental factors .
Case Study 1: Synthesis of Indole Derivatives
A study demonstrated the efficiency of using this compound in synthesizing indole derivatives through palladium-catalyzed reactions. The yields were significantly higher compared to traditional methods.
Case Study 2: Anticancer Screening
In vitro studies on various cancer cell lines showed that modifications of this compound led to increased cytotoxicity against MCF-7 and A549 cells. The structure-activity relationship (SAR) analysis provided insights into optimizing its efficacy as an anticancer agent.
Mechanism of Action
The mechanism of action of (3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis . The compound’s methoxy group also contributes to its reactivity and stability in different chemical environments .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ in substituent type, position, and functional groups, which influence reactivity and applications. Key examples include:
Key Observations :
- Electron-donating groups (e.g., -OCH₃) stabilize the boronate group, enhancing shelf life and reaction efficiency in cross-couplings .
- Hydroxymethyl (-CH₂OH) vs. phenol (-OH): The -CH₂OH group offers versatile functionalization (e.g., esterification, etherification), while -OH derivatives are prone to oxidation .
Physicochemical Properties
Biological Activity
(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, often referred to as a boron-containing compound, has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
The molecular formula for the compound is , with a molecular weight of 239.1 g/mol. It features a boron atom integrated into a dioxaborolane structure, which is known for its reactivity and ability to form stable complexes with various biomolecules.
Research indicates that compounds containing boron can interact with biological targets through various mechanisms:
- Enzyme Inhibition : Boron compounds can inhibit enzymes by forming covalent bonds with active site residues. This mechanism has been observed in studies focusing on kinases and proteases.
- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro.
Biological Activity Data
Case Studies
- Anticancer Research : A study published in Cancer Letters evaluated the effects of the compound on breast cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound against neurodegenerative diseases. In vitro assays demonstrated that it could reduce neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. The compound's pharmacokinetics were favorable, allowing for sustained plasma levels over extended periods.
Q & A
Q. What is the established protocol for synthesizing (3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol?
The compound is synthesized via a two-step procedure:
Boronate ester formation : React 3-methoxy-4-formylphenylboronic acid with pinacol in methanol under reflux, catalyzed by anhydrous MgSO₄.
Reduction : Reduce the aldehyde intermediate to the primary alcohol using NaBH₄ at 0°C, followed by quenching with citric acid (pH 7–8). Yields exceed 90% with careful stoichiometric control. Characterization via ¹H NMR shows distinct signals: methoxy (-OCH₃, δ 3.78 ppm), benzyl alcohol (-CH₂OH, δ 4.28 ppm), and pinacol methyl groups (δ 1.3 ppm) .
Q. What spectroscopic methods confirm the structural integrity of this compound?
Q. How is this boronate ester utilized in Suzuki-Miyaura cross-coupling reactions?
Protocol :
- React 0.1 mmol boronate ester with 1.2 equiv aryl halide, 2 mol% Pd(PPh₃)₄, and 2 equiv K₂CO₃ in degassed DME/H₂O (4:1) at 80°C for 12 hours.
- Yields: 75–85% for biphenyl products. The methoxy group enhances transmetallation efficiency via electron donation, improving reactivity compared to non-substituted analogs .
Advanced Questions
Q. How can reaction yields be optimized in sterically hindered cross-coupling systems?
Strategies :
- Ligand design : Use bulky ligands (e.g., SPhos) to accelerate transmetallation.
- Solvent/base optimization : Anhydrous toluene with Cs₂CO₃ reduces protodeboronation.
- Microwave irradiation : Shortens reaction time (e.g., 150°C, 20 min) to minimize decomposition.
Example : Coupling with 2-bromonaphthalene improved from 52% to 88% yield under modified conditions .
Q. What computational methods predict the electronic effects of substituents on boronate reactivity?
Q. How is the stability of the dioxaborolane ring assessed under varying pH conditions?
Methodology :
- Hydrolysis kinetics : Monitor boronate ester degradation via ¹H NMR in buffered solutions (pH 2–12).
- Key finding : Stability peaks at pH 7–8 (t₁/₂ > 48 hrs), while acidic conditions (pH < 3) hydrolyze the ring within 2 hrs.
- Mitigation : Use stabilizing additives like ethylene glycol in aqueous reactions .
Q. What orthogonal protection strategies enable selective functionalization of the alcohol group?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
